molecular formula C22H23NO11 B12350634 [(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

Cat. No.: B12350634
M. Wt: 477.4 g/mol
InChI Key: DUXJAHFLYZUOPT-HLYXQPBESA-N
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Description

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is a synthetic derivative of glucose. It is characterized by the substitution of the hydroxyl group at the second carbon with a phthalimido group and the acetylation of the hydroxyl groups at the first, third, fourth, and sixth carbons. This compound is often used in biochemical research and synthetic chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient processing .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The phthalimido group can interact with enzymes and proteins, affecting their activity and function. The acetyl groups can also influence the compound’s solubility and reactivity, making it a versatile tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to the presence of the phthalimido group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme interactions and carbohydrate metabolism .

Properties

Molecular Formula

C22H23NO11

Molecular Weight

477.4 g/mol

IUPAC Name

[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16?,17-,18+,19+,22+/m0/s1

InChI Key

DUXJAHFLYZUOPT-HLYXQPBESA-N

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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